

# GHS Hazard Classification of 2-Ethyl-6-methylaniline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Ethyl-6-methylaniline

Cat. No.: B166961






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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for **2-Ethyl-6-methylaniline** (CAS No: 24549-06-2). It includes a summary of quantitative toxicological data, detailed experimental protocols for hazard evaluation, and visualizations of relevant biological pathways and workflows.

## GHS Hazard Classification Summary

**2-Ethyl-6-methylaniline** is classified under GHS with the following hazard categories and statements:

Hazard Class	Hazard Category	Pictogram	Signal Word	Hazard Statement
Acute Toxicity (Oral)	Category 4	 alt text	Warning	H302: Harmful if swallowed[1][2][3][4]
Acute Toxicity (Dermal)	Category 4	 alt text	Warning	H312: Harmful in contact with skin[1][3]
Acute Toxicity (Inhalation)	Category 4	 alt text	Warning	H332: Harmful if inhaled[1][3]
Hazardous to the Aquatic Environment (Long-term)	Chronic 3	No Pictogram	No Signal Word	H412: Harmful to aquatic life with long lasting effects[1][3]
Skin Corrosion/Irritation	Category 2	 alt text	Warning	H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation	Category 2A	 alt text	Warning	H319: Causes serious eye irritation[2]

## Quantitative Toxicological Data

The following table summarizes the key quantitative data that informs the GHS classification of **2-Ethyl-6-methylaniline**.

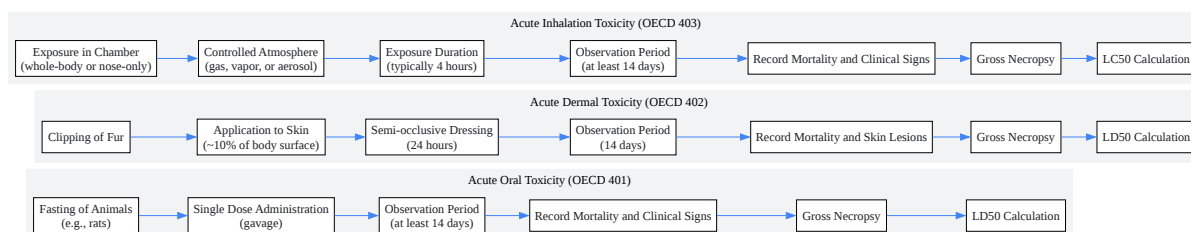
Endpoint	Species	Route	Value	Reference
LD50	Rat (male)	Oral	1180 mg/kg bw	[1]
LD50	Rabbit (male/female)	Dermal	~ 1290 mg/kg bw	[1]
LC50	Rat (male/female)	Inhalation	~ 2.6 mg/L air	[1]

## Experimental Protocols

The GHS hazard classifications are determined based on data from standardized tests, primarily the OECD Guidelines for the Testing of Chemicals. Below are detailed methodologies for the key experiments relevant to the classification of **2-Ethyl-6-methylaniline**.

## Acute Toxicity Studies

### Workflow for Acute Toxicity Testing



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Caption: Workflow for Acute Toxicity Testing according to OECD Guidelines.

- Acute Oral Toxicity (based on OECD Guideline 401): This test determines the short-term toxicity of a substance when ingested.[\[5\]](#)
  - Test Animals: Typically, young adult rats of a single sex are used, with at least 5 animals per dose group.[\[5\]](#)
  - Procedure: Following a fasting period, the animals are weighed and administered a single dose of the test substance via gavage.[\[5\]](#) If a single dose is not feasible, it can be given in fractions over a period not exceeding 24 hours.[\[5\]](#)
  - Observation: The animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.[\[5\]](#)
  - Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[\[5\]](#)
- Acute Dermal Toxicity (based on OECD Guideline 402): This study assesses the hazard associated with skin contact.[\[6\]](#)[\[7\]](#)
  - Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[\[6\]](#)
  - Procedure: The fur on the dorsal area of the trunk is clipped, and the test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[\[2\]](#)[\[6\]](#)
  - Observation: Animals are observed for mortality, skin reactions (erythema, edema), and systemic toxicity for 14 days.[\[2\]](#)
  - Endpoint: The dermal LD50 is determined.
- Acute Inhalation Toxicity (based on OECD Guideline 403): This test evaluates the toxicity of a substance when inhaled.[\[4\]](#)[\[8\]](#)
  - Test Animals: The rat is the preferred species.[\[4\]](#)

- Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a fixed duration, typically 4 hours.[4][9]
- Observation: The animals are monitored for at least 14 days for mortality and signs of toxicity.[4]
- Endpoint: The LC50 (median lethal concentration) is calculated.[9]

## Skin and Eye Irritation/Corrosion Studies

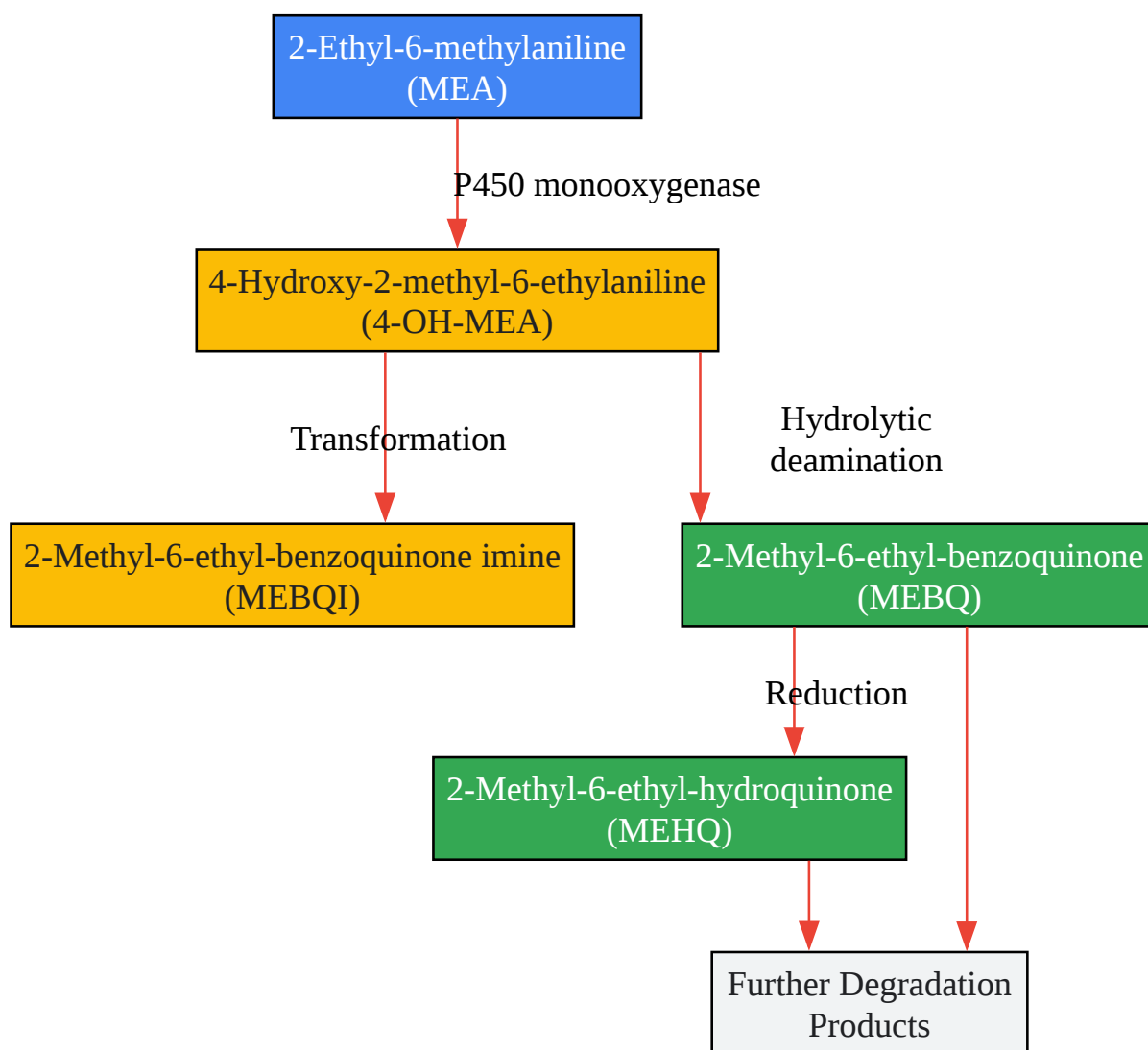
- Acute Dermal Irritation/Corrosion (based on OECD Guideline 404): This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.
  - Test Animals: Albino rabbits are typically used.
  - Procedure: A small amount of the test substance is applied to a patch of clipped skin and covered with a gauze patch for 4 hours.
  - Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
  - Endpoint: The skin reactions are scored and evaluated to determine the irritation potential.
- Acute Eye Irritation/Corrosion (based on OECD Guideline 405): This study evaluates the potential for a substance to cause damage to the eye.[10][11]
  - Test Animals: Healthy adult albino rabbits are used.[12]
  - Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[11]
  - Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[11] The observation period can be extended up to 21 days to assess reversibility.[12]
  - Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance.

## Mechanistic Insights and Signaling Pathways

While specific, detailed signaling pathways for **2-Ethyl-6-methylaniline** toxicity in humans are not extensively documented in publicly available literature, the metabolism of this compound has been studied in microorganisms, and the general mechanism of toxicity for substituted anilines is understood.

## Proposed Microbial Metabolic Pathway of 2-Ethyl-6-methylaniline

The following diagram illustrates a proposed metabolic pathway for the degradation of **2-Ethyl-6-methylaniline** by *Sphingobium* sp. strain MEA3-1. This provides insight into potential initial metabolic steps that could also be relevant in mammalian systems.



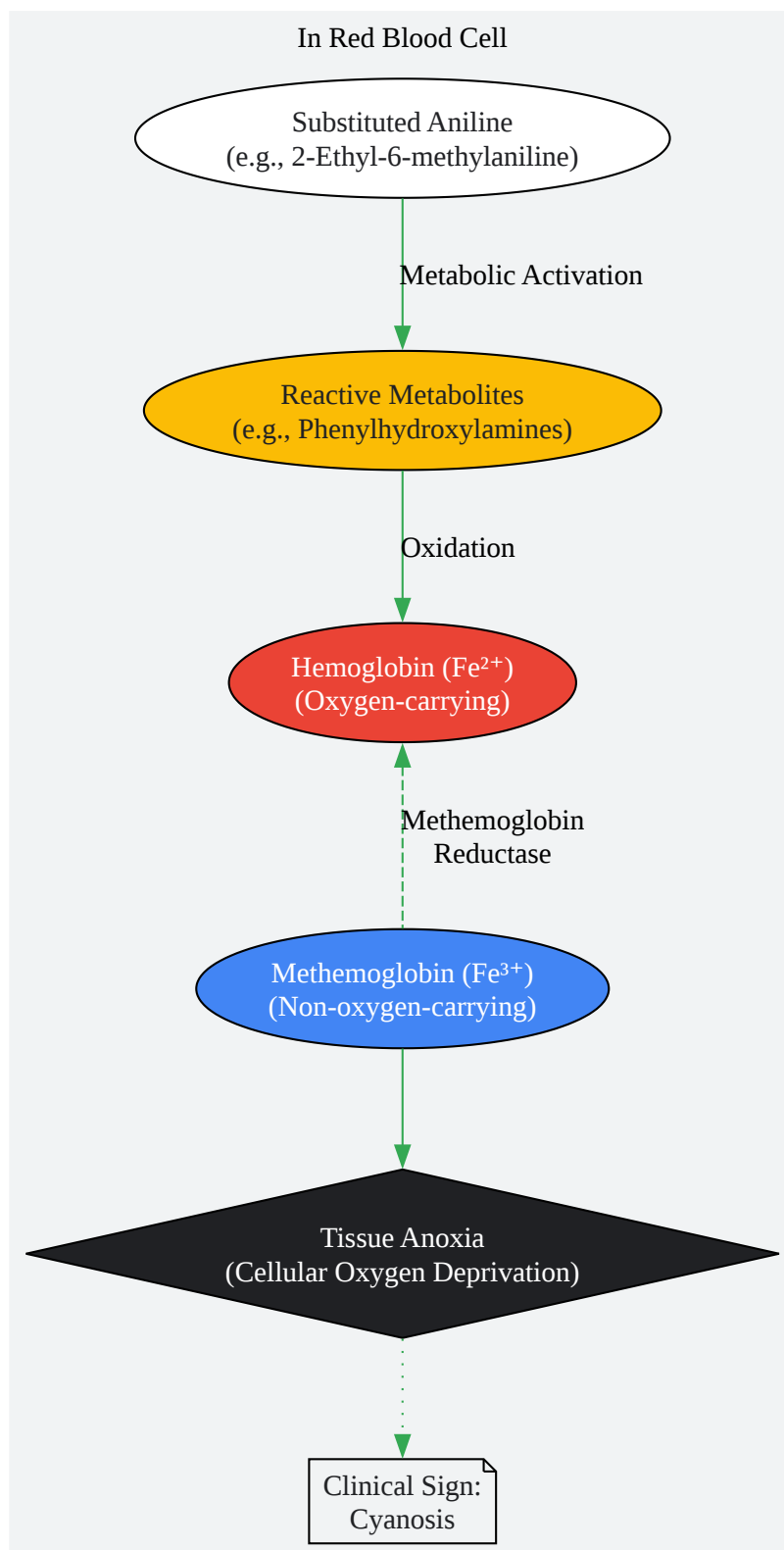
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Caption: Proposed microbial metabolic pathway of **2-Ethyl-6-methylaniline**.

This pathway shows the initial oxidation of **2-Ethyl-6-methylaniline** to a hydroxylated intermediate, which can then be further transformed into quinone-like structures.<sup>[1]</sup> These reactive intermediates are often implicated in the toxic effects of aromatic amines.

## General Mechanism of Aniline-Induced Methemoglobinemia

A primary mechanism of toxicity for many aniline derivatives is the induction of methemoglobinemia. This process impairs the oxygen-carrying capacity of the blood.



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Caption: Mechanism of aniline-induced methemoglobinemia.



In this process, aniline compounds are metabolized to reactive intermediates that oxidize the ferrous iron ( $\text{Fe}^{2+}$ ) in hemoglobin to its ferric state ( $\text{Fe}^{3+}$ ), forming methemoglobin.[13] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia and the clinical sign of cyanosis (a bluish discoloration of the skin).[14]

## Conclusion

The GHS classification of **2-Ethyl-6-methylaniline** as harmful if swallowed, in contact with skin, or inhaled, and harmful to aquatic life with long-lasting effects, is well-supported by toxicological data. The provided experimental protocols, based on OECD guidelines, offer a framework for understanding how these hazards are identified and characterized. The metabolic and mechanistic pathways, while generalized, provide critical insight into the potential for this compound to form reactive intermediates and induce systemic toxicity such as methemoglobinemia. This information is crucial for conducting risk assessments and implementing appropriate safety measures when handling **2-Ethyl-6-methylaniline** in a research or industrial setting.

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